N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine
Overview
Description
N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine is a compound that features both an imidazole and a tetrahydrofuran moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while tetrahydrofuran is a saturated five-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine typically involves the reaction of 1-methylimidazole with a suitable tetrahydrofuran derivative. One common method is the alkylation of 1-methylimidazole with a halogenated tetrahydrofuran compound under basic conditions. For example, the reaction can be carried out using sodium hydride as a base in an aprotic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield the corresponding amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in coordination chemistry. The imidazole ring can coordinate with metal ions, making it useful in the design of metal-based drugs and catalysts .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The imidazole ring is known for its presence in various biologically active molecules, including antifungal and anticancer agents .
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and resins, due to its ability to form stable complexes with metal ions .
Mechanism of Action
The mechanism of action of N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine involves its interaction with molecular targets through the imidazole and tetrahydrofuran moieties. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the tetrahydrofuran ring can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler compound containing only the imidazole ring.
Tetrahydrofuran: A compound containing only the tetrahydrofuran ring.
(1-Methyl-1H-imidazol-2-yl)methanamine: A compound similar to N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine but lacking the tetrahydrofuran moiety.
Uniqueness
This compound is unique due to the presence of both imidazole and tetrahydrofuran rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds containing only one of these rings .
Properties
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13-5-4-12-10(13)8-11-7-9-3-2-6-14-9/h4-5,9,11H,2-3,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFGOFIYGXZPAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNCC2CCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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